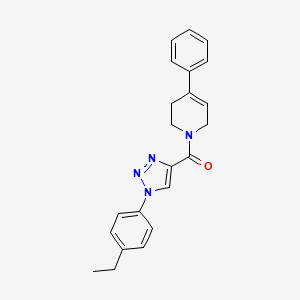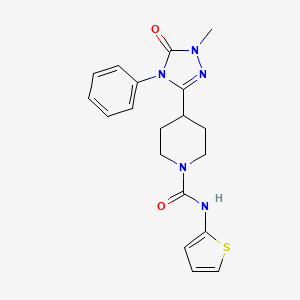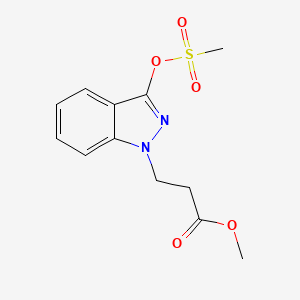![molecular formula C19H16N4OS B2944373 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034383-10-1](/img/structure/B2944373.png)
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, and a benzo[b]thiophene ring. The presence of these rings suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and mass spectrometry are commonly used to analyze the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. Pyrazole-containing compounds, for example, have been found to undergo a variety of reactions and transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For instance, a compound described as a “light yellow solid” with a melting point of 130–133°C was found in one of the papers .Applications De Recherche Scientifique
Synthesis and Characterization
The compound is involved in the synthesis of heterocyclic compounds, demonstrating a broad range of reactivities and applications in creating derivatives with potential biological activities. Studies like those by Mohareb et al. (2004) focus on the synthesis of thiophenylhydrazonoacetates to yield diverse heterocyclic derivatives, showcasing the versatility of related frameworks in chemical synthesis Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004.
Molecular Docking and Bioactivity
The compound and its derivatives have been explored for their bioactivity, particularly in the context of molecular docking studies. For instance, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, starting from related compounds, and subjected them to in silico molecular docking screenings towards specific proteins, indicating moderate to good binding energies Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018.
Antimicrobial and Antioxidant Activity
Derivatives of the compound have been evaluated for their antimicrobial and antioxidant activities. Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various pathogens, finding moderate to good efficacy Panda, Karmakar, & Jena, 2011.
Insecticidal Applications
Research has also extended into the potential insecticidal applications of related compounds. Soliman, El Salam, Fadda, and Abdelmotaal (2020) explored the synthesis of new bioactive sulfonamide thiazole derivatives, demonstrating significant insecticidal effects against specific pests Soliman, El Salam, Fadda, & Abdelmotaal, 2020.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes likesuccinate dehydrogenase (SDH) and nicotinamide phosphoribosyltransferase (NAMPT) . These enzymes play crucial roles in cellular metabolism and energy production.
Mode of Action
A molecular docking study revealed that a strong hydrogen bond was formed between a similar compound and its target enzyme, sdh . This suggests that the compound may interact with its target through hydrogen bonding, leading to changes in the enzyme’s activity.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cellular metabolism and energy production, as both sdh and nampt play key roles in these processes .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Propriétés
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-23-12-16(11-22-23)15-6-13(8-20-10-15)9-21-19(24)18-7-14-4-2-3-5-17(14)25-18/h2-8,10-12H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZNGPODOZCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[1-(Oxetan-3-yl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2944293.png)


![3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2944296.png)

![7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944300.png)


![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2944304.png)

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2944308.png)

![3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2944311.png)